molecular formula C15H26N2O2 B5855213 N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B5855213
M. Wt: 266.38 g/mol
InChI Key: KYASEKPCYYATFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as EMBAT or BEMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of ethylenediamine and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been found to act as a dopamine receptor agonist and also modulates the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential applications in the treatment of various neurodegenerative diseases. It has also been found to have various pharmacological properties that make it a promising candidate for drug development. However, one of the major limitations of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine.

Future Directions

There are several future directions for the study of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One of the major areas of research is the development of new drugs based on the structure of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. Additionally, further studies are needed to determine the exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential applications in the treatment of various neurodegenerative diseases. Further studies are also needed to determine the toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential side effects.

Synthesis Methods

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves the reaction of N-(3-ethoxy-4-methoxybenzyl) ethylenediamine with trimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-6-19-15-11-13(7-8-14(15)18-5)12-17(4)10-9-16(2)3/h7-8,11H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYASEKPCYYATFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

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